molecular formula C11H15ClFNO B12094961 1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol

1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol

Cat. No.: B12094961
M. Wt: 231.69 g/mol
InChI Key: KXUCXTQEFUBHLN-UHFFFAOYSA-N
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Description

1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of chloro and fluoro substituents on a phenyl ring, which can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2-chloro-4-fluoroacetophenone with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully reduced amine .

Scientific Research Applications

1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol
  • 1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol
  • 1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol

Uniqueness

1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

1-[1-(2-chloro-4-fluorophenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C11H15ClFNO/c1-7(15)6-14-8(2)10-4-3-9(13)5-11(10)12/h3-5,7-8,14-15H,6H2,1-2H3

InChI Key

KXUCXTQEFUBHLN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=C(C=C(C=C1)F)Cl)O

Origin of Product

United States

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